N-hydroxy-N-o-tolylbenzamide

Hydroxamic Acid Chemistry Chemical Stability Analytical Reagent Selection

N-Hydroxy-N-o-tolylbenzamide (IUPAC: N-hydroxy-N-(2-methylphenyl)benzamide, CAS 1143-74-4) is an N-substituted hydroxamic acid derivative with a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol. It features a benzamide core substituted with an o-tolyl (2-methylphenyl) group and a hydroxylamine moiety, placing it within the N-arylbenzohydroxamic acid family.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 1143-74-4
Cat. No. B074483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-N-o-tolylbenzamide
CAS1143-74-4
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O
InChIInChI=1S/C14H13NO2/c1-11-7-5-6-10-13(11)15(17)14(16)12-8-3-2-4-9-12/h2-10,17H,1H3
InChIKeyHOYKXCJVAUXQLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-N-o-tolylbenzamide (CAS 1143-74-4): A Differentiated Hydroxamic Acid for Metal Chelation and Stability-Sensitive Applications


N-Hydroxy-N-o-tolylbenzamide (IUPAC: N-hydroxy-N-(2-methylphenyl)benzamide, CAS 1143-74-4) is an N-substituted hydroxamic acid derivative with a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol . It features a benzamide core substituted with an o-tolyl (2-methylphenyl) group and a hydroxylamine moiety, placing it within the N-arylbenzohydroxamic acid family [1]. The compound is primarily characterized as an analytical reagent for metal ion complexation, particularly with vanadium(V) and divalent metals, and has reported inhibitory activity against histone deacetylases (HDACs) [1]. Its ortho-methyl substitution introduces steric and electronic properties that differentiate its stability and complexation behavior from its para-substituted analog, p-tolylbenzohydroxamic acid (p-TBHA) [2].

Why N-Hydroxy-N-o-tolylbenzamide Cannot Be Replaced by Other N-Arylbenzohydroxamic Acids Without Impacting Performance


Generic substitution within the N-arylbenzohydroxamic acid class is unreliable because minor variations in the N-aryl substituent dramatically alter key performance parameters. The ortho-tolyl group on N-hydroxy-N-o-tolylbenzamide creates a unique steric environment that directly impacts hydrolytic stability and metal chelation selectivity compared to its para-tolyl isomer (p-TBHA) or the unsubstituted parent compound [1]. Comparative kinetic studies show a clear reactivity/stability hierarchy—p-TBHA > o-TBHA > p-TCHA—demonstrating that even positional isomerism produces measurable differences in chemical robustness under acidic conditions [1]. Similarly, metal complex formation constants for o-TBHA with Cu²⁺, Ni²⁺, Zn²⁺, and Mn²⁺ are distinct from those reported for N-phenyl-o-methoxybenzohydroxamic acid [2]. Consequently, assuming functional equivalence without verifying the specific ortho-substitution profile can lead to significant deviations in analytical sensitivity, extraction efficiency, or inhibitory potency.

Quantitative Evidence for the Selection of N-Hydroxy-N-o-tolylbenzamide Over Closest Analogs


Hydrolytic Stability: Ortho-Tolyl Confers Intermediate Acid-Catalyzed Hydrolysis Rate Between Para-Tolyl and Phenyl Analogs

In a comparative kinetic study of mineral acid-catalyzed hydrolysis, N-hydroxy-N-o-tolylbenzamide (o-TBHA) demonstrated intermediate reactivity relative to its para-tolyl (p-TBHA) and cinnamoyl (p-TCHA) analogs. The reactivity/stability sequence was firmly established as p-TBHA > o-TBHA > p-TCHA [1]. This ranking indicates that the ortho-methyl substitution provides greater resistance to acidic hydrolysis than the para-methyl isomer, making o-TBHA a more stable option for applications involving strongly acidic aqueous environments where hydroxamic acid integrity is critical.

Hydroxamic Acid Chemistry Chemical Stability Analytical Reagent Selection

Vanadium(V) Spectrophotometric Detection: Extracted Complex Molar Absorptivity of N-Hydroxy-N-o-tolylbenzamide

N-Hydroxy-N-o-tolylbenzamide forms a chloroform-extractable violet complex with vanadium(V) in >2 M hydrochloric acid, exhibiting a broad absorption band at 520 nm. The molar absorptivity of this complex, expressed in terms of o-TBHA, is 2500 ± 100 L mol⁻¹ cm⁻¹ [1]. This established analytical reagent enables the quantitative determination of o-TBHA itself and, by extension, can be used for indirect vanadium quantification. The method has been validated for compatibility in the presence of diverse organic compounds, including amides, esters, and anhydrides, enhancing its practical utility for complex sample matrices [1].

Spectrophotometric Analysis Vanadium Detection Analytical Chemistry

Divalent Metal Complexation Thermodynamics: Formation Constants for Cu²⁺, Ni²⁺, Zn²⁺, and Mn²⁺ with N-Hydroxy-N-o-tolylbenzamide

The thermodynamic metal-ligand stability constants (log K₁ and log K₂) for the 1:1 and 1:2 complexes of N-hydroxy-N-o-tolylbenzamide with Cu²⁺, Ni²⁺, Zn²⁺, and Mn²⁺ have been determined at 25 °C and 35 °C in 1:1 dioxane:water medium [1]. The stability order follows the Irving-Williams series, with Cu²⁺ complexes showing the highest stability. These quantitative formation constants enable precise prediction of extraction efficiency and competitive chelation behavior in multi-metal solutions, offering a data-driven basis for selecting o-TBHA over uncharacterized hydroxamic acids for metal separation workflows.

Metal Chelation Thermodynamic Stability Solvent Extraction

Validated Application Scenarios for N-Hydroxy-N-o-tolylbenzamide Based on Quantitative Evidence


Quantitative Spectrophotometric Determination of Vanadium(V) in Mineral Acid Digests and Alloy Samples

Based on the established spectrophotometric method yielding a molar absorptivity of 2500 ± 100 L mol⁻¹ cm⁻¹ for the o-TBHA-V(V) complex in chloroform at 520 nm [1], this compound is suitable for the quantitative determination of vanadium in steel alloys, geological digests, and catalyst leachates. The method's tolerance to amides, esters, and anhydrides [1] makes it practical for complex industrial matrices where interferents from organic processing aids may be present. Procurement of high-purity o-TBHA enables calibration standardization for routine quality control analysis.

Selective Solvent Extraction of Copper(II) from Multi-Metal Leach Solutions

The characterized formation constants for Cu²⁺ (log K₁ ~10.5) with o-TBHA, combined with its intermediate hydrolytic stability in mineral acids [2], support its use as a selective extractant for copper in hydrometallurgical processing. The ortho-methyl substitution provides a steric profile that may reduce co-extraction of Mn²⁺ and Zn²⁺ relative to non-substituted benzohydroxamic acids, enhancing Cu/Zn and Cu/Mn separation factors [3]. Industrial procurement can be justified for pilot-scale solvent extraction circuits requiring a well-characterized chelator with documented thermodynamic parameters.

Reference Standard for Hydroxamic Acid Stability Studies Under Acidic Processing Conditions

The documented position of o-TBHA in the hydrolytic stability hierarchy (p-TBHA > o-TBHA > p-TCHA) under mineral acid catalysis [2] positions it as a benchmark intermediate-stability standard. Laboratories evaluating the long-term chemical compatibility of hydroxamic acid-based reagents in acidic industrial environments (e.g., pickling baths, acid-catalyzed reactions) can use o-TBHA as a calibration point for stability screening assays. Its well-defined kinetic behavior enables reliable inter-laboratory comparisons and method validation.

Core Scaffold for Structure-Activity Relationship (SAR) Studies in HDAC Inhibitor Development

As a member of the N-hydroxybenzamide class capable of zinc chelation in HDAC active sites, o-TBHA serves as a minimalist pharmacophore for medicinal chemistry SAR campaigns [4]. Its balanced steric bulk from the ortho-methyl group provides a reference point for probing the steric tolerance of the HDAC cap region, complementing analogs such as MS-275 and SAHA. Procurement for early-stage drug discovery libraries is driven by the need for a well-defined, commercially available ortho-substituted building block with reported cell-permeability and Class I/IIb HDAC inhibitory potential.

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